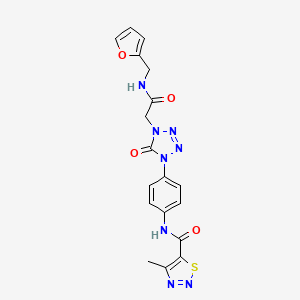
N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N8O4S and its molecular weight is 440.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O5 |
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide |
| CAS Number | 1396806-81-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as urease and acetylcholinesterase. The mechanism involves binding to the active site of these enzymes, leading to a decrease in their activity.
- Antimicrobial Activity : Research indicates that derivatives of thiadiazole and tetrazole exhibit promising antimicrobial properties, suggesting that this compound may also possess similar activities against various pathogens .
- Antitumor Potential : Compounds containing thiazole and thiadiazole rings have been reported to exhibit cytotoxic effects on cancer cell lines. For instance, certain derivatives showed IC50 values indicating potent antiproliferative activity against human cancer cell lines .
Biological Studies and Case Reports
Research studies have documented the biological effects of this compound in various contexts:
Antimicrobial Studies
A study demonstrated the effectiveness of thiadiazole derivatives against bacterial strains. The compound was tested for its ability to inhibit growth in both Gram-positive and Gram-negative bacteria, showing significant results .
Antitumor Activity
In vitro studies indicated that the compound exhibits cytotoxicity against several cancer cell lines. For example, a derivative with a similar structure demonstrated an IC50 value of less than 10 µM against A431 (human epidermoid carcinoma) cells .
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) analysis has revealed critical insights into how modifications in chemical structure influence biological activity:
- Thiadiazole Ring : The presence of the thiadiazole ring is crucial for enhancing cytotoxicity. Variations in substituents on this ring can lead to significant changes in potency against cancer cells .
- Furan Moiety : The furan group contributes to the overall stability and reactivity of the compound, potentially increasing its interaction with biological targets.
- Tetrazole Group : The incorporation of a tetrazole ring has been linked to improved enzyme inhibition properties, making it a valuable component for enhancing biological efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | IC50 < 10 µM in A431 cancer cell line |
| Enzyme Inhibition | Significant inhibition observed in urease assays |
Table 2: Structure Activity Relationship Insights
| Compound Modification | Effect on Activity |
|---|---|
| Thiadiazole Substitution | Increased cytotoxicity |
| Furan Presence | Enhanced stability |
| Tetrazole Inclusion | Improved enzyme inhibition |
特性
IUPAC Name |
N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O4S/c1-11-16(31-24-21-11)17(28)20-12-4-6-13(7-5-12)26-18(29)25(22-23-26)10-15(27)19-9-14-3-2-8-30-14/h2-8H,9-10H2,1H3,(H,19,27)(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAQYKIJDSTJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














